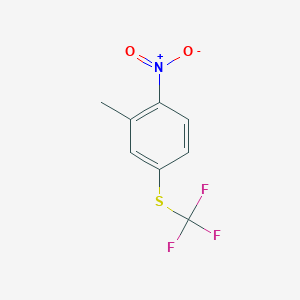

2-甲基-4-(三氟甲基硫代)硝基苯; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

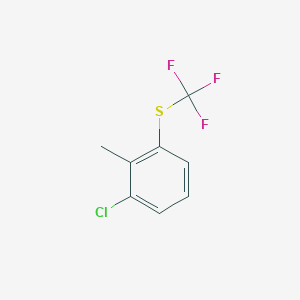

2-Methyl-4-(trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2S . It is a derivative of nitrobenzene, where a methyl group and a trifluoromethylthio group are attached to the benzene ring.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethylthio)nitrobenzene consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and a trifluoromethylthio group (-SCF3) attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trifluoromethylthio)nitrobenzene would depend on its molecular structure. Nitro compounds are known to have high dipole moments and lower volatility compared to similar weight ketones . More specific properties would require experimental data or database information.科学研究应用

环境修复和污染控制

对硝基芳香族化合物(包括硝基苯衍生物)的研究表明了它们在环境修复中的重要性。例如,使用活性石墨片对硝基芳香族化合物(NAC)进行电催化还原突出了通过将有毒硝基化合物转化为危害性较小的物质来处理水污染的进展。这项研究为类似化合物在环境清理工作中的潜在应用提供了见解 (Karikalan 等人,2017)。

先进材料和化学传感器

已经探索了硝基苯衍生物在开发具有特定化学传感能力的材料中的合成和应用。例如,使用硝基苯作为溶剂介体的钆(III)离子选择性电极展示了硝基芳香族化合物在创建灵敏且选择性的化学传感器中的作用。此类研究表明,2-甲基-4-(三氟甲基硫代)硝基苯的衍生物可能用于设计具有定制化特性的新型传感器,以检测各种离子或分子 (Zamani & Behmadi,2012)。

有机合成和催化

对硝基芳香族化合物的化学反应性和催化应用的研究揭示了它们在有机合成中的效用。探索由钯配合物催化的羰基化反应,其中硝基苯化合物充当反应物,强调了 2-甲基-4-(三氟甲基硫代)硝基苯在促进复杂有机分子合成中的潜力。此类化合物可以在合成药物、聚合物和其他有价值的化学品中充当中间体或催化剂 (Gasperini 等人,2003)。

作用机制

Target of Action

Compounds with similar structures have been found to exhibit various biological activities . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors . Trifluoromethyl-containing compounds have also been reported to exhibit antitumor activity .

Mode of Action

It’s known that trifluoromethyl groups can participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical, which can then interact with other molecules in the system .

Biochemical Pathways

While the specific biochemical pathways affected by (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane are not well-studied, related compounds have been found to impact various pathways. For instance, a study on the degradation of 3-Methyl-4-nitrophenol, a structurally similar compound, by Burkholderia sp. strain SJ98 revealed that enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution .

Result of Action

Related trifluoromethyl-containing compounds have been found to exhibit antitumor activity .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

生化分析

Biochemical Properties

(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the target molecules. The interactions between (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane and biomolecules are primarily based on its ability to form radical intermediates, which can then participate in various biochemical transformations .

Cellular Effects

The effects of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane on cellular processes are multifaceted This compound can influence cell signaling pathways, gene expression, and cellular metabolismStudies have shown that (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane exerts its effects through radical-mediated mechanisms. The compound can generate trifluoromethyl radicals, which can then interact with various biomolecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. Additionally, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The changes in gene expression observed in the presence of this compound are likely due to its ability to influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can have lasting effects on cellular function, particularly in terms of enzyme activity and metabolic processes. The degradation products of the compound may also have distinct biochemical properties, which can further influence the observed effects .

Dosage Effects in Animal Models

The effects of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is involved in several metabolic pathways, primarily those related to the transfer of trifluoromethyl groups. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various xenobiotics. The presence of the trifluoromethyl group can influence the metabolic flux and alter the levels of specific metabolites within the cell. Additionally, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can affect the activity of cofactors involved in these metabolic pathways .

Transport and Distribution

The transport and distribution of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane can accumulate in certain compartments, depending on its affinity for specific biomolecules. The distribution of the compound can also be affected by its interactions with cellular components, such as lipids and proteins .

Subcellular Localization

The subcellular localization of (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity and function of the compound can be affected by its localization, as different cellular compartments provide distinct microenvironments for biochemical reactions .

属性

IUPAC Name |

2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCOZNJOCZKXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)